molecular formula C7H11N3 B3290868 (1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine CAS No. 868585-38-0

(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine

Cat. No. B3290868
CAS RN: 868585-38-0
M. Wt: 137.18 g/mol
InChI Key: JHFGJFWHCHWKFW-UHFFFAOYSA-N
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Description

“(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine” is a chemical compound with the empirical formula C7H11N3 . It is provided in the form of a dihydrochloride hydrate . The molecular weight of the compound is 210.11 .


Molecular Structure Analysis

The InChI code for “(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine” is 1S/C7H11N3.2ClH/c8-4-7-5-2-1-3-6(5)9-10-7;;/h1-4,8H2,(H,9,10);2*1H . This indicates the presence of a cyclopenta ring and a pyrazole ring in the structure.


Physical And Chemical Properties Analysis

“(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine” is a solid at room temperature . It has a storage temperature of -20°C .

Safety and Hazards

The compound is classified as a combustible solid . The Material Safety Data Sheet (MSDS) should be referred to for detailed safety and handling instructions .

properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-4-7-5-2-1-3-6(5)9-10-7/h1-4,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFGJFWHCHWKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine
Reactant of Route 2
(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine
Reactant of Route 3
(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine
Reactant of Route 4
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(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine
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(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine
Reactant of Route 6
(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine

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